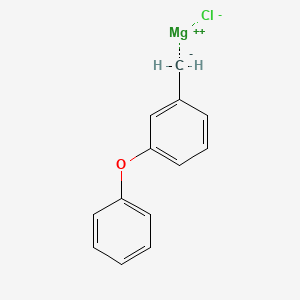

3-Phenoxybenzylmagnesium chloride

説明

3-Phenoxybenzylmagnesium chloride is an organomagnesium compound widely used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly valuable in the field of synthetic organic chemistry due to its reactivity and versatility.

準備方法

Synthetic Routes and Reaction Conditions

3-Phenoxybenzylmagnesium chloride is typically synthesized through the reaction of 3-phenoxybenzyl chloride with magnesium metal in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

3-Phenoxybenzylmagnesium chloride undergoes several types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: It participates in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Tetrahydrofuran (THF), diethyl ether.

Catalysts: Palladium catalysts for coupling reactions.

Major Products

Alcohols: From reactions with carbonyl compounds.

Biaryl Compounds: From coupling reactions.

科学的研究の応用

Organic Synthesis

3-Phenoxybenzylmagnesium chloride is primarily used in organic synthesis to introduce the 3-phenoxybenzyl group into various compounds. This Grignard reagent can effectively react with carbonyl compounds, facilitating the formation of alcohols. The reaction mechanism typically involves nucleophilic addition to the carbonyl carbon, leading to the production of secondary or tertiary alcohols depending on the substrate used.

Reaction Mechanism

The general reaction can be summarized as follows:

This reaction is advantageous as it allows for the introduction of complex functional groups into organic molecules, which is crucial in pharmaceutical development.

Pharmaceutical Applications

The introduction of the 3-phenoxybenzyl moiety is significant in the synthesis of various pharmaceutical agents. Compounds containing this structure often exhibit enhanced biological activity.

Case Studies

- Synthesis of Anticancer Agents : Research has shown that derivatives of 3-phenoxybenzyl compounds can inhibit cancer cell proliferation. For example, certain synthesized analogs demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as anticancer drugs.

- Antimicrobial Properties : Some studies have indicated that 3-phenoxybenzyl derivatives possess antimicrobial properties, making them candidates for further development as therapeutic agents against bacterial infections.

Agrochemical Applications

In agrochemistry, 3-phenoxybenzyl derivatives are utilized in the synthesis of insecticides and herbicides. The phenoxy group contributes to the biological activity of these compounds.

Insecticide Development

One notable application is in the synthesis of pyrethroid insecticides. Research has demonstrated that 3-phenoxybenzyl structures enhance insecticidal activity:

| Compound Name | Activity Level | Target Pest |

|---|---|---|

| Cyphenothrin | High | Various insects |

| Fenvalerate | Moderate | Cotton pests |

These compounds are effective due to their ability to disrupt neural function in insects, leading to paralysis and death.

Environmental Considerations

While this compound has significant applications, its environmental impact must be considered. Studies have assessed its persistence and toxicity in aquatic environments, highlighting the need for responsible use and disposal practices.

Safety Data

Research indicates that the threshold concentration for affecting water quality is relatively low (0.03 mg/l), necessitating careful monitoring when used in agricultural settings .

作用機序

The mechanism of action of 3-Phenoxybenzylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a series of steps, including coordination of the Grignard reagent to the carbonyl compound, nucleophilic attack, and subsequent protonation to yield the final product.

類似化合物との比較

Similar Compounds

- Phenylmagnesium bromide

- Benzylmagnesium chloride

- 3-Phenylpropylmagnesium chloride

Uniqueness

3-Phenoxybenzylmagnesium chloride is unique due to the presence of the phenoxy group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional group interactions are required.

生物活性

3-Phenoxybenzylmagnesium chloride, a Grignard reagent, is an organomagnesium compound with significant implications in organic synthesis and potential biological activities. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C13H13ClMgO

- Molecular Weight : 250.4 g/mol

- CAS Number : 211115-06-9

This compound is characterized by its phenoxy and benzyl groups, which contribute to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to act as a nucleophile. The magnesium atom facilitates the formation of carbon-carbon bonds, allowing it to participate in various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, studies on pyrethroids, which share structural similarities, demonstrate their effectiveness against various pathogens. The mechanism often involves disruption of microbial cell membranes, leading to cell lysis .

Insecticidal Properties

This compound's structural resemblance to known insecticides suggests potential use in pest control. Pyrethroids are known for their neurotoxic effects on insects, primarily through the modulation of sodium channels in nerve cells . This property may extend to this compound, warranting further investigation into its efficacy as an insecticide.

Case Study: Effects on Aedes Mosquitoes

A study investigated the impact of various pyrethroids on Aedes mosquitoes, highlighting the importance of understanding resistance mechanisms. While specific data on this compound is limited, its structural analogs have shown significant effects on mosquito populations, affecting their reproductive success and survival rates .

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various bacteria | |

| Pyrethroids | Insecticidal | Aedes mosquitoes | |

| Similar compounds | Antimicrobial | Fungi |

Toxicological Profile

The toxicological profile of related compounds suggests that while they can be effective against pests, they may also pose risks to non-target organisms. The Environmental Protection Agency (EPA) has documented various effects associated with exposure to pyrethroids, including neurotoxicity and potential endocrine disruption .

特性

IUPAC Name |

magnesium;1-methanidyl-3-phenoxybenzene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11O.ClH.Mg/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDKGUYKFRXKRD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC(=CC=C1)OC2=CC=CC=C2.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901276257 | |

| Record name | Chloro[(3-phenoxyphenyl)methyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211115-06-9 | |

| Record name | Chloro[(3-phenoxyphenyl)methyl]magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901276257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。